An In-depth Technical Guide to 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid
An In-depth Technical Guide to 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to their diverse biological activities.[1][2][3][4][5][6] This guide provides a comprehensive technical overview of a specific pyrimidine derivative, 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid. Given the limited availability of direct experimental data for this compound, this document synthesizes known information with well-established principles of organic chemistry to offer valuable insights for researchers. We will explore its fundamental chemical properties, propose a viable synthetic route, predict its spectral characteristics, and discuss its potential applications in the field of drug discovery and development.
Core Chemical Properties
| Property | Value / Prediction | Source/Justification |
| CAS Number | 386715-41-9 | [7] |
| Molecular Formula | C₉H₁₂N₂O₄ | [7] |
| Molecular Weight | 212.20 g/mol | [7] |
| Melting Point | Not available. Predicted to be a solid at room temperature. | Based on the carboxylic acid and heterocyclic functionalities, which typically lead to crystalline solids. |
| Boiling Point | Not available. Likely to decompose upon heating. | Carboxylic acids with similar molecular weights often have high boiling points and may decompose before boiling. |
| Solubility | Not available. Predicted to be soluble in polar organic solvents like DMSO, DMF, and methanol, and sparingly soluble in water. | The presence of polar functional groups (carboxylic acid, methoxy groups, pyrimidine nitrogens) suggests solubility in polar solvents.[8][9][10] |
| pKa | Not available. Estimated to be in the range of 4.5 - 5.0. | The pKa of propanoic acid is approximately 4.87.[11] The electron-withdrawing nature of the dimethoxypyrimidine ring is expected to have a minor acidifying effect.[12][13] |
Proposed Synthesis Pathway
A plausible and efficient synthesis of 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid can be conceptualized starting from the readily available 4,6-dimethoxy-2-methylsulfonylpyrimidine. This precursor is known to undergo nucleophilic aromatic substitution, with the methylsulfonyl group acting as an excellent leaving group.[14] The proposed three-step synthesis is outlined below.
Experimental Protocol
Step 1: Synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine
This starting material can be synthesized from 2-chloro-4,6-dimethoxypyrimidine through nucleophilic substitution with sodium methyl mercaptide, followed by oxidation with hydrogen peroxide in the presence of a catalyst like sodium tungstate.
Step 2: Synthesis of Ethyl 3-(4,6-dimethoxypyrimidin-2-yl)propanoate
-
Reaction Setup: To a solution of diethyl malonate (1.1 eq) in a suitable aprotic solvent such as anhydrous tetrahydrofuran (THF) in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C.
-
Nucleophile Formation: Allow the reaction mixture to stir at room temperature for 30 minutes to ensure the complete formation of the sodiomalonate nucleophile.
-
Nucleophilic Substitution: Add a solution of 4,6-dimethoxy-2-methylsulfonylpyrimidine (1.0 eq) in anhydrous THF to the reaction mixture.
-
Reaction Progression: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is anticipated to proceed via nucleophilic aromatic substitution, where the malonate anion displaces the methylsulfonyl group.[14]
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the diethyl 2-(4,6-dimethoxypyrimidin-2-yl)malonate.
Step 3: Hydrolysis and Decarboxylation to 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid
-
Saponification: Dissolve the purified diethyl 2-(4,6-dimethoxypyrimidin-2-yl)malonate in a mixture of ethanol and an aqueous solution of sodium hydroxide (2.5 eq).
-
Reaction Progression: Heat the mixture to reflux and stir until the hydrolysis of the ester groups is complete (monitored by TLC). This step results in the formation of the corresponding dicarboxylate salt.[15][16][17][18][19]
-
Acidification and Decarboxylation: Cool the reaction mixture to 0 °C and carefully acidify with concentrated hydrochloric acid until the pH is acidic. The resulting malonic acid derivative is unstable and will undergo decarboxylation upon heating.
-
Isolation: Gently heat the acidified solution to facilitate decarboxylation, which is typically observed by the evolution of carbon dioxide gas.
-
Purification: After cooling, the product, 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid, may precipitate. If so, it can be collected by filtration. If it remains in solution, extract the product with a suitable organic solvent like ethyl acetate. The organic extracts are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the final product. Further purification can be achieved by recrystallization.
Synthesis Workflow Diagram
Caption: Proposed synthesis of 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid.
Predicted Spectroscopic and Analytical Data
In the absence of experimental spectra, the following predictions are based on the analysis of the compound's structure and comparison with known spectral data of similar functional groups and molecular scaffolds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Predicted, in CDCl₃, 400 MHz):
-
δ ~ 6.0-6.2 ppm (s, 1H): This singlet would correspond to the proton at the C5 position of the pyrimidine ring. The chemical shift is influenced by the two flanking methoxy groups.[20]
-
δ ~ 4.0 ppm (s, 6H): A sharp singlet integrating to six protons is expected for the two equivalent methoxy groups at the C4 and C6 positions of the pyrimidine ring.[20]
-
δ ~ 3.0-3.2 ppm (t, 2H): A triplet corresponding to the two protons of the methylene group adjacent to the pyrimidine ring (-CH₂-pyrimidine).
-
δ ~ 2.8-3.0 ppm (t, 2H): A triplet for the two protons of the methylene group adjacent to the carboxylic acid group (-CH₂-COOH).
-
δ ~ 10-12 ppm (br s, 1H): A broad singlet in the downfield region, characteristic of the carboxylic acid proton. The broadness is due to hydrogen bonding and exchange.
-
-
¹³C NMR (Predicted, in CDCl₃, 100 MHz):
-
δ ~ 175-180 ppm: The carbonyl carbon of the carboxylic acid.[2]
-
δ ~ 170-172 ppm: The C4 and C6 carbons of the pyrimidine ring, which are attached to the methoxy groups.[21]
-
δ ~ 165-168 ppm: The C2 carbon of the pyrimidine ring.
-
δ ~ 85-90 ppm: The C5 carbon of the pyrimidine ring.[21]
-
δ ~ 54-56 ppm: The carbons of the two methoxy groups.[21]
-
δ ~ 35-40 ppm: The methylene carbon adjacent to the pyrimidine ring.
-
δ ~ 30-35 ppm: The methylene carbon adjacent to the carboxylic acid group.
-
Infrared (IR) Spectroscopy
-
Predicted Characteristic Absorption Bands (cm⁻¹):
-
~2500-3300 (broad): O-H stretching of the carboxylic acid, which will be a very broad band due to hydrogen bonding.[22][23][24]
-
~2850-3000: C-H stretching of the alkyl chain and methoxy groups.[22][23][24]
-
~1700-1725 (strong): C=O stretching of the carboxylic acid carbonyl group.[22][23][24]
-
~1550-1600: C=N and C=C stretching vibrations within the pyrimidine ring.
-
~1000-1300: C-O stretching of the methoxy groups and the carboxylic acid.[22][23][24]
-
Mass Spectrometry (MS)
-
Predicted Fragmentation Pattern (Electron Ionization - EI):
-
m/z = 212: Molecular ion peak [M]⁺.
-
m/z = 167: Loss of the carboxyl group (-COOH).
-
m/z = 139: Loss of the propanoic acid side chain.
-
Further fragmentation of the pyrimidine ring would be expected, leading to smaller characteristic fragments. The fragmentation patterns of pyrimidine derivatives can be complex.[7][25][26][27][28]
-
Potential Applications in Drug Discovery and Research
The structural motifs present in 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid suggest several potential avenues for its application in research and drug development.
-
Scaffold for Medicinal Chemistry: The pyrimidine core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][4][5][6][29][30][31] This compound can serve as a starting point for the synthesis of a library of novel compounds for biological screening.
-
Fragment-Based Drug Design: The molecule itself could be used in fragment-based screening campaigns to identify interactions with biological targets. The carboxylic acid group can act as a key hydrogen bond donor and acceptor, while the dimethoxypyrimidine moiety provides a specific pharmacophore.
-
Chemical Probe Development: The carboxylic acid functionality allows for straightforward chemical modification. It can be coupled to fluorescent dyes, biotin tags, or other reporter molecules to create chemical probes for studying biological systems.
Safety and Handling
Based on the available safety data sheet, 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid is classified with the following hazards:
-
Skin irritation (Category 2) [7]
-
Eye irritation (Category 2) [7]
-
Specific target organ toxicity – single exposure (Category 3) [7]
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
In case of contact, flush the affected area with copious amounts of water.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
While direct experimental data on 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid is limited, this guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous structures. Its pyrimidine core and functional handles make it a compound of interest for further investigation in medicinal chemistry and drug discovery. Researchers are encouraged to use the information presented here as a foundation for their own experimental work, which will be crucial in fully elucidating the properties and potential of this molecule.
References
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